molecular formula C14H30O2Pb B1664992 Acetoxytributylplumbane CAS No. 2587-82-8

Acetoxytributylplumbane

Cat. No.: B1664992
CAS No.: 2587-82-8
M. Wt: 438 g/mol
InChI Key: LMDKALUFKHCRFQ-UHFFFAOYSA-M
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Description

Acetoxytributylplumbane (CAS No. 2587-82-8) is an organolead compound with the chemical formula C12H27O2Pb. It consists of a lead (Pb) atom coordinated to three butyl (C4H9) groups and one acetoxy (CH3COO<sup>−</sup>) ligand. This compound is part of a broader class of trialkylplumbanes, which are characterized by their Pb–C bonds and varying organic substituents. Due to lead’s toxicity, this compound is strictly regulated in industrial applications, as highlighted in manufacturing standards like Toyota’s banned substances list .

Properties

CAS No.

2587-82-8

Molecular Formula

C14H30O2Pb

Molecular Weight

438 g/mol

IUPAC Name

tributylplumbyl acetate

InChI

InChI=1S/3C4H9.C2H4O2.Pb/c3*1-3-4-2;1-2(3)4;/h3*1,3-4H2,2H3;1H3,(H,3,4);/q;;;;+1/p-1

InChI Key

LMDKALUFKHCRFQ-UHFFFAOYSA-M

SMILES

CCCC[Pb](CCCC)(CCCC)OC(=O)C

Canonical SMILES

CCCC[Pb](CCCC)(CCCC)OC(=O)C

Appearance

Solid powder

Other CAS No.

2587-82-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetoxytributylplumbane;  NSC 102521;  NSC-102521;  NSC102521;  Plumbane, acetoxytributyl-; 

Origin of Product

United States

Comparison with Similar Compounds

Acetoxy-Substituted Trialkylplumbanes

Acetoxytributylplumbane shares structural similarities with other acetoxyplumbanes, differing primarily in the alkyl chain length or aryl substituents:

Compound Name CAS No. Substituents (R3Pb–OAc) Key Regulatory Status
This compound 2587-82-8 Tributyl (C4H9) Banned in Toyota materials
Acetoxytrimethylplumbane 5711-19-3 Trimethyl (CH3) Listed in green procurement guidelines
Acetoxytriphenylplumbane 1162-06-7 Triphenyl (C6H5) Regulated in lead compound lists

Key Findings :

  • Stability : Triphenylplumbanes (e.g., acetoxytriphenylplumbane) are generally more stable due to aromatic substituents, whereas alkyl-substituted variants are prone to degradation under UV light or heat .

Trialkylplumbanes with Non-Acetoxy Ligands

Other trialkylplumbanes feature halide or hydrocarbon ligands instead of acetoxy groups:

Compound Name CAS No. Substituents (R3Pb–X) Key Properties
Bromo(tributyl)plumbane 128470-77-9 Tributyl (C4H9), Br Higher electrophilicity due to Br ligand
Tetrapropyllead 3440-75-3 Tetrapropyl (C3H7) Historically used as fuel additive; banned globally
Hexaphenyldilead 3124-01-4 Two Pb atoms bridged by phenyl groups High thermal stability

Comparison Highlights :

  • Toxicity : this compound and tetrapropyllead are both classified as hazardous due to Pb content, but tetrapropyllead has higher environmental persistence .

Lead Salts and Inorganic Analogues

Lead salts with carboxylate or sulfonate ligands provide contrasting properties:

Compound Name CAS No. Formula Key Differences
Basic lead acetate 51404-69-4 Pb(CH3COO)2·Pb(OH)2 Water-soluble; used in dyes
Lead picrate 25721-38-4 Pb(C6H2(NO2)3O)2 Explosive properties

Functional Contrast :

  • Solubility : Unlike this compound, basic lead acetate is water-soluble, enabling applications in textiles and coatings .
  • Hazard Profile : Lead picrate’s explosive nature contrasts with this compound’s primary risk of chronic lead exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetoxytributylplumbane
Reactant of Route 2
Acetoxytributylplumbane

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